
3,3'-((4-((2-Chloro-4,6-dinitrophenyl)azo)naphthyl)imino)bispropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) is a complex organic compound known for its unique chemical structure and properties This compound features a diazenyl group attached to a naphthalene ring, which is further connected to a bis(propane-1,2-diol) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) typically involves multiple steps The initial step often includes the diazotization of 2-chloro-4,6-dinitroaniline to form the diazonium salt This intermediate is then coupled with a naphthalene derivative under controlled conditions to form the diazenyl-naphthalene compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s nitro groups can also undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4,6-dinitrophenol
- 2-Chloro-4,6-dinitroaniline
- 4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalene
Uniqueness
3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diazenyl and bis(propane-1,2-diol) groups makes it versatile for various chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
67827-62-7 |
|---|---|
Molekularformel |
C22H22ClN5O8 |
Molekulargewicht |
519.9 g/mol |
IUPAC-Name |
3-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]-(2,3-dihydroxypropyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C22H22ClN5O8/c23-18-7-13(27(33)34)8-21(28(35)36)22(18)25-24-19-5-6-20(17-4-2-1-3-16(17)19)26(9-14(31)11-29)10-15(32)12-30/h1-8,14-15,29-32H,9-12H2 |
InChI-Schlüssel |
AIPKWLSKNQFYJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N(CC(CO)O)CC(CO)O)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


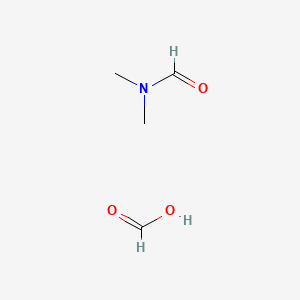
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

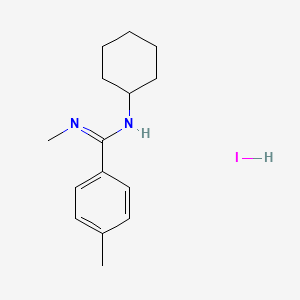

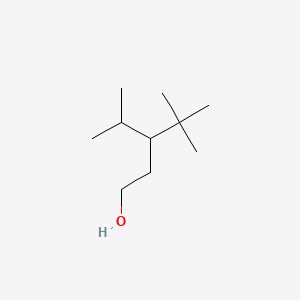

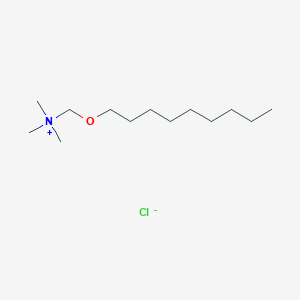

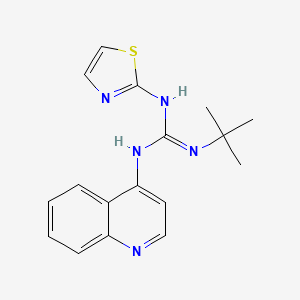
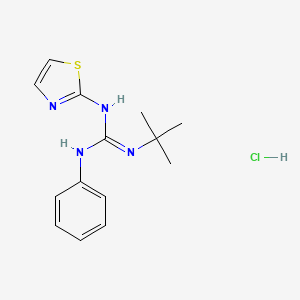
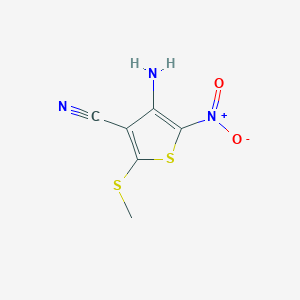
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
